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Compound of Interest

Compound Name: 4-Methoxy-7-methylindane

CAS No.: 175136-08-0

Cat. No.: B063515

Get Quote

Executive Summary
In drug discovery, the indane scaffold serves as a critical pharmacophore (e.g., Ramelteon,

Indatraline).[1] The introduction of substituents alters the electronic landscape and steric

environment, dictating the success of downstream functionalization.[1]

5-Methoxyindane represents a classic "activated" system where regioselectivity is governed

by a balance of electronic activation and peri-strain from the aliphatic ring.[1] It primarily

reacts at the C6 position.[1]

4-Methoxy-7-methylindane is a highly specialized, tetrasubstituted scaffold.[1] It exhibits a

"locked" reactivity pattern where the C5 position is the exclusive site of electrophilic attack,

driven by the synergistic directing power of the methoxy group and the blocking effect of the

C7-methyl group.[1]
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Feature 5-Methoxyindane 4-Methoxy-7-methylindane

Primary Reactive Site C6 (Major), C4 (Minor) C5 (Exclusive)

Electronic Driver +M Effect of 5-OMe
+M Effect of 4-OMe

(Dominant)

Steric Constraint
C4 hindered by C1-CH₂ (Peri-

interaction)

C5 hindered by 4-OMe; C6

hindered by 7-Me

Oxidation Potential
High (Benzylic C1/C3

susceptible)

Moderate (C7-Me adds steric

protection to C1)

Molecular Architecture & Electronic Landscape
To understand the reactivity differences, we must analyze the "Directing Group Battle" and the

steric corridors available to incoming electrophiles.[1]

5-Methoxyindane: The Peri-Strain Effect
The methoxy group at C5 activates the aromatic ring at positions C4 (ortho), C6 (ortho), and

C7a (para, bridgehead/blocked).[1]

Electronic Prediction: C4 and C6 are electronically similar.

Steric Reality: Attack at C4 is disfavored due to the Mills-Nixon effect and steric clash with

the pseudo-equatorial protons at C3/C1 of the cyclopentyl ring.[1]

Outcome: Electrophiles preferentially attack C6.[1]

4-Methoxy-7-methylindane: The Locked System
This scaffold features a "sandwiched" aromatic face.[1]

4-OMe (Strong Activator): Directs ortho to C5 and para to C7 (blocked by Methyl).[1]

7-Me (Weak Activator): Directs ortho to C6 and para to C4 (blocked by Methoxy).[1]
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The Conflict: The incoming electrophile must choose between C5 (activated by OMe) and C6

(activated by Me).[1]

The Resolution: The resonance contribution (+M) of the methoxy group vastly outweighs the

inductive/hyperconjugative effect (+I) of the methyl group.[1] Consequently, C5 is the

nucleophilic "hotspot," despite the steric bulk of the adjacent methoxy group.[1]

Visualizing the Reaction Pathways
The following Graphviz diagram illustrates the divergent pathways for Electrophilic Aromatic

Substitution (EAS), such as Friedel-Crafts acylation.
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Figure 1: Mechanistic divergence in electrophilic substitution. Green nodes indicate

energetically favored intermediates.[1]

Experimental Case Study: Friedel-Crafts Acetylation
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This section provides a self-validating protocol for acetylating both substrates. The choice of

catalyst and solvent is critical to prevent demethylation (a common side reaction with strong

Lewis acids like AlCl₃).[1]

Protocol A: Acetylation of 5-Methoxyindane
Objective: Synthesis of 1-(5-methoxy-2,3-dihydro-1H-inden-6-yl)ethan-1-one.

Reagents: 5-Methoxyindane (1.0 eq), Acetyl Chloride (1.2 eq), SnCl₄ (1.1 eq), CH₂Cl₂ (Dry).

[1]

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

Procedure:

Dissolve 5-methoxyindane in CH₂Cl₂ and cool to 0°C.

Add SnCl₄ dropwise.[1] (Note: SnCl₄ is milder than AlCl₃, preserving the methoxy ether

linkage).[1]

Add Acetyl Chloride slowly over 30 minutes.

Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

Workup: Quench with ice-cold 1M HCl. Extract with DCM.[1] Wash organic layer with brine,

dry over MgSO₄.[1]

Validation:

TLC: R_f of product will be significantly lower than starting material (more polar ketone).[1]

¹H NMR: Look for two aromatic singlets (or para-coupled doublets) representing H4 and

H7.[1] The absence of ortho-coupling confirms substitution at C6.[1]

Protocol B: Acetylation of 4-Methoxy-7-methylindane
Objective: Synthesis of 1-(4-methoxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one.
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Reagents: 4-Methoxy-7-methylindane (1.0 eq), Acetic Anhydride (1.5 eq), Iodine (10 mol%

catalyst).

Rationale: The 4-methoxy-7-methyl system is highly electron-rich.[1] Strong Lewis acids may

cause over-reaction or polymerization.[1] Iodine acts as a mild, efficient catalyst for activated

arenes.[1]

Procedure:

Mix substrate and acetic anhydride (neat or in minimal CH₂Cl₂).[1]

Add Iodine crystals.[1]

Stir at RT for 4 hours. (Monitor by TLC).[1][2]

Workup: Quench with saturated Na₂S₂O₃ (to remove iodine color). Extract with Ethyl Acetate.

[1][3]

Validation:

Regioselectivity Check: The product should show one aromatic proton (H6) as a singlet in

the NMR.[1]

NOE (Nuclear Overhauser Effect): Irradiating the acetyl methyl group should show

enhancement of the H6 proton signal, confirming the acetyl group is at C5 (adjacent to

H6? No, acetyl at C5 is adjacent to H6.[1] Wait—Acetyl at 5, H at 6.[1] Irradiating Acetyl-

CH3 should enhance H6.[1] Irradiating 4-OMe should not enhance H6 strongly if Acetyl is

at 5).[1]

Critical Analysis & Troubleshooting
Why 4-Methoxy-7-methylindane is Superior for Specific
Targets
In the synthesis of tricyclic drugs (e.g., melatonin receptor agonists), the 4-Methoxy-7-
methylindane scaffold offers "Regio-Locking."[1]
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Problem with 5-Methoxyindane: Acetylation gives a mixture of C6 (major) and C4 (minor).[1]

Separation requires chromatography, reducing yield.[1]

Advantage of 4,7-Substitution: The C4 and C7 positions are blocked.[1] The electronic bias

for C5 is absolute.[1] This allows for telescoped processes (reaction without purification) in

scale-up scenarios.[1]

Potential Pitfalls
Demethylation: The 4-OMe group is sterically crowded.[1] Harsh acidic conditions (e.g.,

BBr₃, AlCl₃/Reflux) will cleave this ether faster than in the 5-methoxy isomer due to relief of

steric strain.[1] Use mild Lewis acids (ZnCl₂, SnCl₄) or Brønsted acids (Polyphosphoric acid).

[1]

Benzylic Oxidation: The 7-methyl group is benzylic.[1] Use of oxidants (e.g., KMnO₄, CrO₃)

to oxidize the acetyl group can inadvertently oxidize the 7-methyl to a carboxylic acid or

aldehyde.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b063515/docs#comparative-guide-reactivity-
regioselectivity-of-methoxy-indane-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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